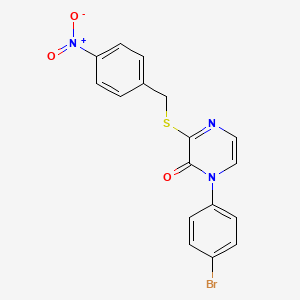
(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a p-tolyl group (a methyl-substituted phenyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a pyrazole derivative, this compound likely has properties common to other pyrazoles, such as being crystalline and having a high melting point .Scientific Research Applications
Spectroscopic Characterization and Molecular Docking
Compounds with structural similarities have been synthesized and characterized using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS, confirming their molecular structures. Theoretical structures have been optimized, showing significant solvation energies and indicating potential protonation sites. Molecular docking studies have suggested that these compounds could be designed as potential therapeutic agents, such as anti-diabetic agents due to their interactions with specific proteins like 4AMJ protein, which is a target for diabetes treatment (Karrouchi et al., 2021).
Vibrational Spectroscopic Investigations and Molecular Dynamic Simulations
Extensive quantum chemical studies have been conducted on similar pyrazole derivatives, providing insights into their electronic structures and vibrational frequencies. These studies have revealed potential applications in designing materials with specific electronic properties, such as nonlinear optical (NLO) materials due to their hyperpolarizability. Molecular dynamic simulations have further explored the conformational stability and reactivity of these compounds, offering a foundation for developing novel materials with tailored properties (Pillai et al., 2017).
Biological Evaluation and Antioxidant Activities
Synthesized pyrazole derivatives have undergone in vitro evaluations for their biological activities, including antidiabetic and antioxidant activities. These studies have demonstrated the compounds' potential as therapeutic agents, further supported by molecular docking studies that reveal their interactions with biological targets such as α-glucosidase enzymes. Such evaluations are crucial for the development of new drugs with specific biological activities (Karrouchi et al., 2020).
Antimicrobial Evaluation
New series of pyrazole integrated compounds have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown potent to moderate activity against various microbial strains, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents. These studies are crucial in the ongoing search for new treatments against resistant microbial strains (Ningaiah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-8-10-18(11-9-15)19-13-20(24-23-19)21(26)25-22-14-16(2)12-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24)(H,25,26)/b16-12+,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXEUGKGRQFCK-UKTRXVHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide | |
CAS RN |
307941-78-2 | |
| Record name | 3-(4-METHYLPHENYL)-N'-(2-ME-3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



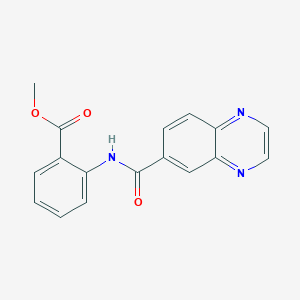
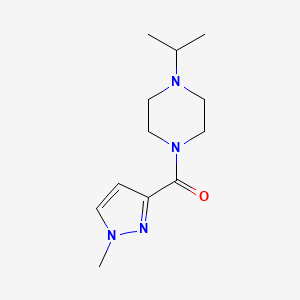
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)
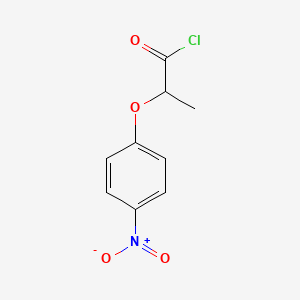

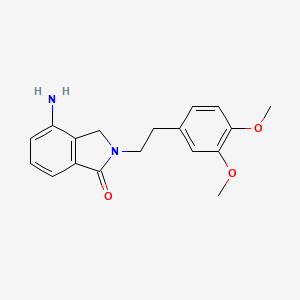
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
